![molecular formula C15H14N2O B4020020 N-cyclopropyl-4-pyridin-4-ylbenzamide](/img/structure/B4020020.png)
N-cyclopropyl-4-pyridin-4-ylbenzamide
Overview
Description
N-cyclopropyl-4-pyridin-4-ylbenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of benzamide derivatives and has a unique chemical structure that makes it a promising candidate for various pharmacological activities.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-pyridin-4-ylbenzamide is not fully understood. However, it has been proposed to act by inhibiting the activity of certain protein kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-cyclopropyl-4-pyridin-4-ylbenzamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. In addition, it has been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for further development as a drug.
Advantages and Limitations for Lab Experiments
The advantages of using N-cyclopropyl-4-pyridin-4-ylbenzamide in lab experiments include its potential as a drug candidate, its favorable pharmacokinetic profile, and its ability to inhibit the activity of protein kinases. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-cyclopropyl-4-pyridin-4-ylbenzamide. These include:
1. Further studies to understand its mechanism of action and potential side effects.
2. Development of more potent derivatives with improved pharmacological properties.
3. Evaluation of its potential as a drug for the treatment of cancer, inflammation, and pain.
4. Investigation of its potential as an inhibitor of other protein kinases involved in various cellular processes.
5. Identification of biomarkers for patient selection and response prediction in clinical trials.
Scientific Research Applications
N-cyclopropyl-4-pyridin-4-ylbenzamide has been extensively studied for its potential applications in drug development. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and antitumor properties. In addition, it has been shown to have potential as an inhibitor of protein kinases, which are important targets for the development of cancer therapeutics.
properties
IUPAC Name |
N-cyclopropyl-4-pyridin-4-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(17-14-5-6-14)13-3-1-11(2-4-13)12-7-9-16-10-8-12/h1-4,7-10,14H,5-6H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBGYKUDPAPUEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-pyridin-4-ylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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